N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-9-14(10-8-12)21-17(22)11-23-18-15-5-3-4-6-16(15)19-13(2)20-18/h3-10H,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUYWLLHUMHOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of 2-methylquinazolin-4-ol: This intermediate is synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Acetylation: The 2-methylquinazolin-4-ol is then acetylated using acetic anhydride to form 2-acetoxy-2-methylquinazoline.
Substitution Reaction: The final step involves the substitution of the acetoxy group with N-(p-tolyl)acetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antitumor and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, contributing to its antitumor and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-methylquinazolin-4-ol: An intermediate in the synthesis of the target compound.
Quinazolinone derivatives: A broad class of compounds with similar biological activities.
Uniqueness
N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinazolinone core with an acetamide moiety enhances its potential for diverse applications in scientific research and industry .
Biological Activity
N-(4-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its pharmacological significance. The presence of the 4-methylphenyl group and the 2-methylquinazolin-4-yl moiety contributes to its unique properties. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cell signaling pathways. Key mechanisms include:
- Inhibition of Kinases : Quinazoline derivatives are known to inhibit various kinases, including tyrosine kinases, which play critical roles in cancer progression and cellular proliferation.
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines, likely through the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both crucial for DNA synthesis .
Biological Activities
This compound exhibits a range of biological activities, including:
Anticancer Activity
Research indicates that this compound has potent anticancer properties. For instance, it has been tested against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), showing IC50 values comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Properties
Quinazoline derivatives have also shown promising antimicrobial activity. This compound has been evaluated for its effectiveness against both gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are common among quinazoline derivatives. This activity can be attributed to the modulation of inflammatory cytokines and pathways involved in inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that modifications on the quinazoline scaffold could enhance anticancer potency. Compounds with similar structures exhibited IC50 values ranging from 10.58 to 31.85 μM against HepG2 and MCF-7 cell lines .
- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins involved in cancer signaling pathways, further supporting its potential as an anticancer agent .
- Synthesis and Biological Evaluation : The synthesis of related quinazoline compounds has shown that structural modifications significantly impact their biological activities, suggesting a structure–activity relationship (SAR) that can guide future drug development efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
